molecular formula C17H20N6O2S2 B2417534 4-Amino-5-cyano-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide CAS No. 532964-73-1

4-Amino-5-cyano-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide

Cat. No.: B2417534
CAS No.: 532964-73-1
M. Wt: 404.51
InChI Key: RQKRHHRZSSHNFO-UHFFFAOYSA-N
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Description

4-Amino-5-cyano-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide is a useful research compound. Its molecular formula is C17H20N6O2S2 and its molecular weight is 404.51. The purity is usually 95%.
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Biological Activity

The compound 4-Amino-5-cyano-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting with the formation of thiazole derivatives followed by cyclization reactions to achieve the spiro structure. The synthetic routes may vary, but they generally aim to incorporate key functional groups that enhance biological activity.

Anticancer Properties

Research indicates that compounds with structural similarities to This compound exhibit significant anticancer properties. For instance, derivatives of aminothiazoles have shown strong inhibition of cyclooxygenase (COX) enzymes, which are implicated in cancer progression. In vitro studies demonstrated that certain thiazole derivatives reduced prostaglandin E2 (PGE2) levels significantly, suggesting anti-inflammatory and anticancer effects .

Table 1: Biological Activity of Thiazole Derivatives

CompoundCOX Inhibition (IC50 μM)PGE2 Reduction (%)Cell Line Tested
Compound 10.8494HCA-7
Compound 21.3976SW837
Compound 3>551A549

The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes involved in tumor growth and proliferation. Specifically, the inhibition of COX enzymes results in decreased levels of inflammatory mediators that promote tumorigenesis. Additionally, some studies suggest that these compounds may disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells .

Case Studies

In a notable study, a series of thiazole-based compounds were evaluated for their anticancer activity against various human tumor cell lines. The results indicated that certain derivatives led to significant reductions in cell viability and induced apoptosis in cancer cells . For example:

  • Compound A displayed an IC50 value of 0.15 μM against HT-29 colorectal cancer cells.
  • Compound B exhibited moderate activity with an IC50 value of 0.40 μM against HCT116 cells.

These findings underscore the potential of thiazole derivatives as effective anticancer agents.

Properties

IUPAC Name

4-amino-5-cyano-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2S2/c18-8-10-13(19)23-15(27-9-11(24)22-16-21-6-7-26-16)12(14(20)25)17(10)4-2-1-3-5-17/h6-7,12H,1-5,9,19H2,(H2,20,25)(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKRHHRZSSHNFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(C(=NC(=C2C#N)N)SCC(=O)NC3=NC=CS3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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